molecular formula C10H11NO4 B12326900 1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene

Katalognummer: B12326900
Molekulargewicht: 209.20 g/mol
InChI-Schlüssel: OPXFTPHZEPWGLN-FNORWQNLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene is an organic compound with the molecular formula C10H11NO4 It is characterized by the presence of a nitro group (-NO2) attached to a propene chain, which is further connected to a phenyl ring substituted with hydroxy (-OH) and methoxy (-OCH3) groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene typically involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with nitroethane in the presence of a base such as ammonium acetate. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like sodium borohydride.

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

    Reduction: 1-(3-Hydroxy-4-methoxyphenyl)-2-aminopropane.

    Oxidation: 1-(3-Hydroxy-4-methoxyphenyl)-2-nitroacetone.

    Substitution: Products vary based on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxy and methoxy groups contribute to the compound’s overall reactivity and binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Hydroxy-3-methoxyphenyl)-2-nitropropene: Similar structure but with different substitution pattern on the phenyl ring.

    1-(3-Hydroxy-4-methoxyphenyl)ethan-1-one: Lacks the nitro group and has a different functional group on the propene chain.

    3-Hydroxy-4-methoxyacetophenone: Similar phenyl ring substitution but different overall structure.

Uniqueness

1-(3-Hydroxy-4-methoxyphenyl)-2-nitropropene is unique due to the combination of its nitro group and the specific substitution pattern on the phenyl ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C10H11NO4

Molekulargewicht

209.20 g/mol

IUPAC-Name

2-methoxy-5-[(E)-2-nitroprop-1-enyl]phenol

InChI

InChI=1S/C10H11NO4/c1-7(11(13)14)5-8-3-4-10(15-2)9(12)6-8/h3-6,12H,1-2H3/b7-5+

InChI-Schlüssel

OPXFTPHZEPWGLN-FNORWQNLSA-N

Isomerische SMILES

C/C(=C\C1=CC(=C(C=C1)OC)O)/[N+](=O)[O-]

Kanonische SMILES

CC(=CC1=CC(=C(C=C1)OC)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.